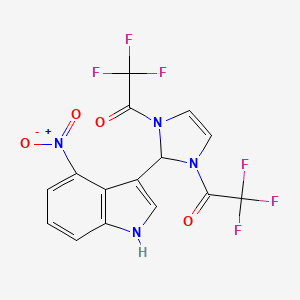
(3r,4s,5s)-Tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S,5S)-Tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride is a synthetic chemical compound that has been studied in the laboratory for its potential applications in scientific research. This compound is a derivative of heptanoic acid and is a member of the tert-butyl ester family. It is a white, crystalline solid with a melting point of 128-129°C and a molecular weight of 298.83 g/mol.
Aplicaciones Científicas De Investigación
Environmental Impact and Decomposition
- Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen in a Cold Plasma Reactor : This study reviews the decomposition of air toxics using radio frequency (RF) plasma reactors, focusing on methyl tert-butyl ether (MTBE), a compound similar in functional groups to the chemical . It highlights the feasibility of using RF plasma for decomposing and converting MTBE into simpler compounds like CH4, C2H4, and C2H2, showcasing a potential pathway for environmental remediation of ether compounds (Hsieh et al., 2011).
Biodegradation and Environmental Fate
- Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater : This review covers the biodegradation and fate of ETBE, an oxygenate like MTBE, in environmental settings. It discusses the microbial capacity to degrade such compounds and the influence of site-specific conditions on their degradation. The review may offer insights into the environmental behavior of structurally similar compounds (Thornton et al., 2020).
Chemical Recycling and Synthesis
- Chemical Recycling of Poly(ethylene terephthalate) : Though not directly related to the specific compound, this paper discusses the chemical recycling of PET, using hydrolysis to recover monomers for repolymerization. It provides a perspective on the chemical processes involved in breaking down complex compounds into their constituent parts, which may be relevant for understanding the synthesis or breakdown pathways of the compound (Karayannidis & Achilias, 2007).
Neuropharmacology and Biological Effects
- Neuropharmacology of 5-Hydroxytryptamine : This review provides a comprehensive overview of the neuropharmacological effects of serotonin (5-HT), detailing the mechanisms of action, physiological effects, and implications for treating psychiatric disorders. While not directly discussing the specified compound, understanding serotonin's role and pharmacology might offer indirect insights into the biochemical or pharmacological research applications of structurally complex chemicals (Green, 2006).
Propiedades
IUPAC Name |
tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO3.ClH/c1-8-10(2)13(15-6)11(17-7)9-12(16)18-14(3,4)5;/h10-11,13,15H,8-9H2,1-7H3;1H/t10-,11+,13-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXGCIIOQALIMZ-LWEGJDAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)OC(C)(C)C)OC)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)OC)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(acetylsulfamoyl)phenyl]acetamide](/img/structure/B1149316.png)


![(4S,4As,5aR,12aR)-4-(dimethylamino)-7-[ethyl(methyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride](/img/structure/B1149327.png)

